N1-Benzyl-N1-ethyl-2-methylbenzene-1,4-diamine
Overview
Description
N1-Benzyl-N1-ethyl-2-methylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with benzyl, ethyl, and methyl groups, as well as two amine groups at the 1 and 4 positions
Mechanism of Action
Mode of Action
The mode of action of N1-Benzyl-N1-ethyl-2-methylbenzene-1,4-diamine is currently unknown . It’s possible that the compound interacts with its targets through a mechanism similar to other benzene derivatives, which often involve electrophilic substitution reactions .
Pharmacokinetics
The compound’s predicted boiling point is 300.3±22.0 °C, and its density is 0.995±0.06 g/cm3 . These properties may influence its bioavailability and pharmacokinetic behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N1-ethyl-2-methylbenzene-1,4-diamine can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of benzene derivatives, followed by reduction and amination reactions. For instance, the Friedel-Crafts acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, can produce an acylated intermediate. This intermediate can then be reduced to the corresponding alkane using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These processes typically utilize similar reaction conditions as those described for laboratory synthesis but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-Benzyl-N1-ethyl-2-methylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nitration of the compound can yield nitro-substituted derivatives, while reduction can produce various amine-substituted products.
Scientific Research Applications
N1-Benzyl-N1-ethyl-2-methylbenzene-1,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
N1-Benzyl-N1-ethyl-2-methylbenzene-1,4-diamine can be compared with other similar compounds, such as:
N-methylbenzene-1,2-diamine: This compound has similar amine groups but differs in the position and type of substituents on the benzene ring.
Benzhydrylamine: This compound contains a benzyl group attached to an amine but lacks the additional ethyl and methyl groups present in this compound.
4-methylphthalic acid: This compound has a similar aromatic structure but contains carboxylic acid groups instead of amine groups.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-N-benzyl-1-N-ethyl-2-methylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-3-18(12-14-7-5-4-6-8-14)16-10-9-15(17)11-13(16)2/h4-11H,3,12,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLZHPVQHJKBLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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